molecular formula C12H15F2N B13310223 [1-(2,4-Difluorophenyl)ethyl](2-methylprop-2-en-1-yl)amine

[1-(2,4-Difluorophenyl)ethyl](2-methylprop-2-en-1-yl)amine

Cat. No.: B13310223
M. Wt: 211.25 g/mol
InChI Key: NHJDRZNOIFYIQP-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)ethylamine is a chemical compound with the molecular formula C₁₂H₁₅F₂N and a molecular weight of 211.25 g/mol . This compound is characterized by the presence of a difluorophenyl group and an ethylamine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)ethylamine typically involves the reaction of 2,4-difluorophenylacetonitrile with 2-methylprop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 1-(2,4-Difluorophenyl)ethylamine .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    [1-(2,4-Difluorophenyl)ethyl]amine: Similar structure but lacks the 2-methylprop-2-en-1-yl group.

    1-(2,4-Difluorophenyl)ethylamine: Similar structure but with a different alkyl group.

    1-(2,4-Difluorophenyl)ethylamine hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

1-(2,4-Difluorophenyl)ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the difluorophenyl and 2-methylprop-2-en-1-yl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

N-[1-(2,4-difluorophenyl)ethyl]-2-methylprop-2-en-1-amine

InChI

InChI=1S/C12H15F2N/c1-8(2)7-15-9(3)11-5-4-10(13)6-12(11)14/h4-6,9,15H,1,7H2,2-3H3

InChI Key

NHJDRZNOIFYIQP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)NCC(=C)C

Origin of Product

United States

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